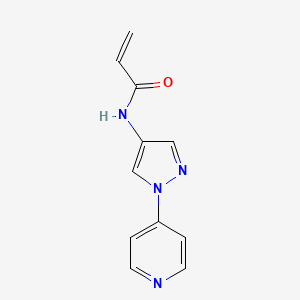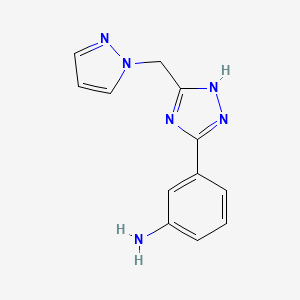
3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline” is a chemical compound with the molecular formula C10H11N3 . It has a molecular weight of 173.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8,11H2 . This code provides a detailed description of the compound’s molecular structure, including the number and type of atoms, and how they are bonded together.Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Mechanism Insights
Electrochemical Synthesis for Medicinally Relevant Structures
Research by Gieshoff et al. (2017) demonstrates the electrochemical synthesis of pyrazolidine-3,5-diones and benzoxazoles through N-N bond formation and C,O linkage, respectively. This method is highlighted for its safe and sustainable approach to accessing medicinally relevant structures, utilizing electrochemistry to probe the reaction mechanisms, particularly the N-N bond formation involving diradical intermediates (Gieshoff et al., 2017).
Catalysis and Surface Functionalization
Recyclable Hydroamination Catalysts
Tregubov et al. (2013) explored the functionalization of glassy carbon electrodes with Rh(I) complexes bearing N,N and N,P ligands for recyclable hydroamination catalysis. This study underscores the potential of such complexes in catalyzing the intramolecular hydroamination of amines to form cyclic amines, with an emphasis on the immobilization process and catalytic activity of anchored Rh(I) complexes (Tregubov et al., 2013).
Luminescent Materials
Highly Luminescent Platinum Complexes
Vezzu et al. (2010) reported the design, synthesis, and electroluminescence application of tetradentate bis-cyclometalated platinum complexes derived from compounds including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline. These complexes exhibit significant luminescence and potential for use in organic light-emitting diode (OLED) devices, showcasing the structural and photophysical properties conducive to high-performance lighting and display technologies (Vezzu et al., 2010).
Antimicrobial Activity
Antimicrobial Activity of Aniline Derivatives
Banoji et al. (2022) developed a facile synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrating significant antibacterial and antifungal activities. This research highlights the potential of these compounds as antimicrobial agents and fluorescence probes for biological imaging, contributing to the fields of medicinal chemistry and diagnostic applications (Banoji et al., 2022).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been found to exhibit a broad spectrum of biological activities and are often used as building blocks in medicinal chemistry .
Mode of Action
It’s known that many pyrazole derivatives interact with their targets through intermolecular interactions, such as hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
3-[5-(pyrazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-10-4-1-3-9(7-10)12-15-11(16-17-12)8-18-6-2-5-14-18/h1-7H,8,13H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEYIVWPGQUTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Hydroxy-7-azaspiro[3.5]nonan-6-one](/img/structure/B2845489.png)
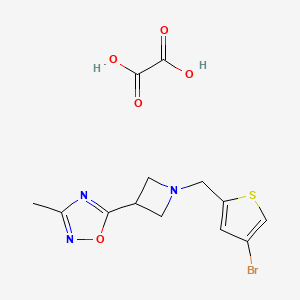
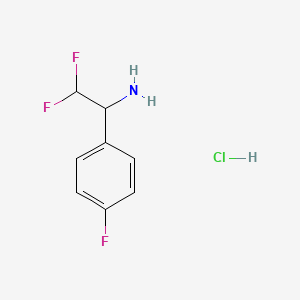
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2845497.png)
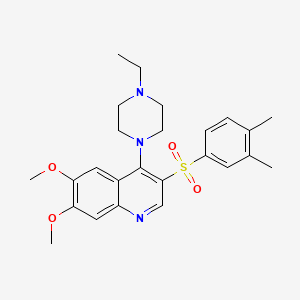
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2845499.png)
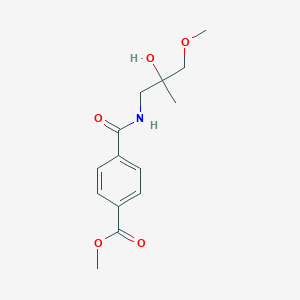
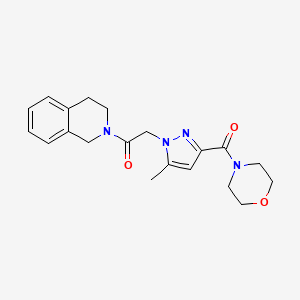
![3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845505.png)
![3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2845506.png)
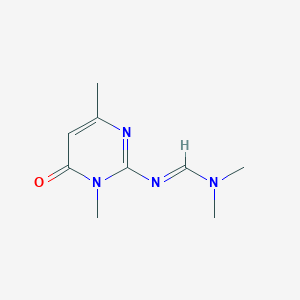
![3-chloro-7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2845509.png)
![4-[(2-Iodophenyl)carbonyl]morpholine](/img/structure/B2845510.png)
